molecular formula C24H29N7O2 B14943985 4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide

4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide

Katalognummer: B14943985
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: POUJUSUTHXFNBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound with the molecular formula C24H29N7O2 . This compound belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the nucleophilic substitution of a triazine coreThe final step involves the esterification of the carboximidamide group with isobutyric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Triazine: A simpler triazine derivative with a wide range of applications.

    2,4,6-Tris(ethylamino)-1,3,5-triazine: Similar structure but different functional groups.

    4,6-Diamino-1,3,5-triazine-2-carboxamide: Similar core structure with different substituents.

Uniqueness

4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C24H29N7O2

Molekulargewicht

447.5 g/mol

IUPAC-Name

[(Z)-[amino-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]methylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C24H29N7O2/c1-5-30(18-13-9-7-10-14-18)23-26-21(20(25)29-33-22(32)17(3)4)27-24(28-23)31(6-2)19-15-11-8-12-16-19/h7-17H,5-6H2,1-4H3,(H2,25,29)

InChI-Schlüssel

POUJUSUTHXFNBT-UHFFFAOYSA-N

Isomerische SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)/C(=N/OC(=O)C(C)C)/N)N(CC)C3=CC=CC=C3

Kanonische SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)C(=NOC(=O)C(C)C)N)N(CC)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.